molecular formula C21H19N5O B2560487 (E)-5-methyl-N-phenyl-7-styryl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 725218-32-6

(E)-5-methyl-N-phenyl-7-styryl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No. B2560487
M. Wt: 357.417
InChI Key: OOYLGBQFZOFCPY-OUKQBFOZSA-N
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Description

(E)-5-methyl-N-phenyl-7-styryl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C21H19N5O and its molecular weight is 357.417. The purity is usually 95%.
BenchChem offers high-quality (E)-5-methyl-N-phenyl-7-styryl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-5-methyl-N-phenyl-7-styryl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The compound is part of a family of substances that are synthesized through complex organic reactions involving various precursor chemicals. For instance, Abdel‐Aziz et al. (2008) detailed the synthesis of novel pyrazolo[1,5‐a]pyrimidine and 1,2,4‐triazolo[1,5‐a]pyrimidine derivatives, showcasing the intricate processes involved in creating such compounds. These derivatives were synthesized by reacting specific enaminones with amino derivatives, leading to compounds with potential biological activities (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008).

Potential Biological Activities

Research into the biological activities of triazolopyrimidine derivatives is an area of significant interest due to their potential therapeutic applications. For example, Lahmidi et al. (2019) synthesized a novel derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring and investigated its antibacterial activity against various microbial strains, showing promising results (Lahmidi, Anouar, El Hamdaoui, Ouzidan, Kaur, Jasinski, Sebbar, Essassi, & El Moussaouiti, 2019).

Supramolecular Chemistry

The structural versatility of triazolopyrimidines enables their use in supramolecular chemistry, where they can form complex structures with other molecules. Fonari et al. (2004) discussed the synthesis of novel pyrimidine derivatives that were investigated as suitable ligands for co-crystallization, leading to the formation of complex supramolecular structures through hydrogen-bonding interactions (Fonari, Simonov, Chumakov, Bocelli, Ganin, & Yavolovskii, 2004).

Chemical Reactivity and Derivatization

The chemical structure of triazolopyrimidines allows for a wide range of chemical reactions, leading to various derivatives with diverse properties. Britsun et al. (2006) explored the reactivity of specific precursors with amino derivatives, resulting in the formation of several triazolopyrimidine derivatives, which were further characterized by their chemical and physical properties (Britsun, Borisevich, Samoilenko, Chernega, & Lozinskii, 2006).

properties

IUPAC Name

5-methyl-N-phenyl-7-[(E)-2-phenylethenyl]-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O/c1-15-19(20(27)25-17-10-6-3-7-11-17)18(26-21(24-15)22-14-23-26)13-12-16-8-4-2-5-9-16/h2-14,18H,1H3,(H,25,27)(H,22,23,24)/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOYLGBQFZOFCPY-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C=CC3=CC=CC=C3)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(N2C(=NC=N2)N1)/C=C/C3=CC=CC=C3)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-5-methyl-N-phenyl-7-styryl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

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